N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
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Overview
Description
N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in these reactions include chlorinating agents, phenol derivatives, and amides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different chlorinated phenoxy derivatives, while reduction could produce simpler amide compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(4-chlorophenoxy)propanamide
- N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)propanamide
- N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Uniqueness
N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H25Cl2NO4S |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C22H25Cl2NO4S/c1-14-10-20(11-15(2)21(14)24)29-16(3)22(26)25(19-8-9-30(27,28)13-19)12-17-4-6-18(23)7-5-17/h4-7,10-11,16,19H,8-9,12-13H2,1-3H3 |
InChI Key |
ZRIWUUBDIVBLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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